C.I. Direct Brown 1

説明

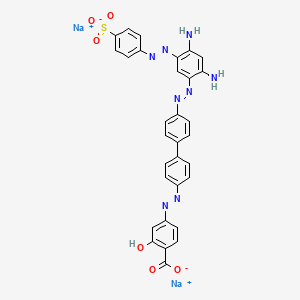

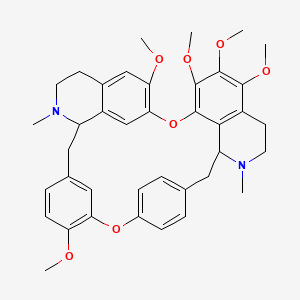

C.I. Direct Brown 1, also known as Direct Brown 1, is a brown dye . It belongs to the trisazo class . The linear formula of Direct Brown 1 is C31H22N8Na2O6S . It has a molecular weight of 680.60 .

Synthesis Analysis

Direct Brown 1 is synthesized through a series of reactions. The process involves double nitration of 4-(4-Aminophenyl)benzenamine, which is first coupled with 2-Hydroxybenzoic acid. This is followed by diazotization with 4-Aminobenzenesulfonic acid under acidic conditions. The resulting product is then coupled with Benzene-1,3-diamine .Molecular Structure Analysis

The molecular structure of Direct Brown 1 is complex. It is composed of multiple aromatic rings and azo groups, which contribute to its color. The molecule also contains sodium (Na), oxygen (O), and sulfur (S) atoms .Physical And Chemical Properties Analysis

Direct Brown 1 is a brown powder that is soluble in water and ethanol, and slightly soluble in acetone . It has a strong affinity for cellulose fibers, especially at temperatures around 100°C .科学的研究の応用

Adsorptive Removal of Dyes from Aqueous Solutions:

- C.I. Direct Brown 1 has been studied for its ability to be adsorbed onto coal-based sorbents, including charfines, lignite coal, and bituminous coal, as well as activated carbon (Filtrasorb-400). This research indicates its potential in color removal from wastewater. The adsorption interaction follows a first-order irreversible rate equation for coal-based sorbents and a first-order reversible rate equation for activated carbon. Additionally, the sorption capacity and the interaction complexity have been analyzed in detail (Mohan, Rao, & Karthikeyan, 2002).

Photographic Surveying in Anthropology:

- While not directly related to C.I. Direct Brown 1, research in the field of anthropology has utilized similar dyes for photographic surveying. This method helps in recording direct observations and surveying ecological, technological, and sociocultural patterns, which is crucial for scientific recognition and research acceleration (Collier, 1957).

Direct Carbon Solid Oxide Fuel Cells:

- C.I. Direct Brown 1 and similar compounds have implications in the energy sector, especially in the development of direct carbon solid oxide fuel cells (DC-SOFCs). Research in this area is focused on using brown coal, which may contain such dyes, for efficient and environmentally friendly electricity generation. This includes studies on the electrochemical performance and catalytic properties of metallic species in brown coal (Wu et al., 2019).

Catalytic Gasification of Carbon in Fuel Cells:

- The catalytic properties of metallic species in brown coal, which could include compounds like C.I. Direct Brown 1, have been explored for their effect on carbon oxidation and performance in direct carbon fuel cells. This research is crucial for the development of sustainable fuel technologies and the efficient utilization of low-rank coals (Rady et al., 2016).

Environmental Research Translation:

- Knowledge brokers in environmental research, including studies involving compounds like C.I. Direct Brown 1, facilitate the translation of scientific expertise to influence regulatory processes and promote public health. This approach enhances the impact of environmental research on public policy and health outcomes (Pennell et al., 2013).

Safety And Hazards

特性

IUPAC Name |

disodium;4-[[4-[4-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H24N8O6S.2Na/c32-26-16-27(33)29(39-36-22-9-12-24(13-10-22)46(43,44)45)17-28(26)38-35-21-7-3-19(4-8-21)18-1-5-20(6-2-18)34-37-23-11-14-25(31(41)42)30(40)15-23;;/h1-17,40H,32-33H2,(H,41,42)(H,43,44,45);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKZFGYYJDVHJSA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3N)N)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)C(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H22N8Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Direct Brown 1 | |

CAS RN |

3811-71-0 | |

| Record name | C.I. Direct Brown 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1581507.png)

![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)